(1R,2R)-2-(Pyrrolidin-1-yl)cyclobutan-1-amine - 2227674-50-0

(1R,2R)-2-(Pyrrolidin-1-yl)cyclobutan-1-amine

Catalog Number: EVT-2962244
CAS Number: 2227674-50-0
Molecular Formula: C8H16N2
Molecular Weight: 140.23
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242)

  • Compound Description: PF-04455242 is a novel κ-opioid receptor (KOR) antagonist. It exhibits high affinity for human, rat, and mouse KORs, with significantly lower affinity for human μ-opioid receptors (MORs) and negligible affinity for δ-opioid receptors. [] PF-04455242 has demonstrated antidepressant-like efficacy in preclinical studies, showing potential for treating depression and addiction disorders. []
  • Relevance: Both PF-04455242 and (1R,2R)-2-(Pyrrolidin-1-yl)cyclobutan-1-amine contain a pyrrolidine ring as a key structural component. [] The presence of this cyclic amine structure suggests potential similarities in their pharmacological profiles, although their specific mechanisms of action may differ. []

TG100435 ([7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine)

  • Compound Description: TG100435 is a multitargeted, orally active protein tyrosine kinase inhibitor, exhibiting potent inhibition against Src, Lyn, Abl, Yes, Lck, and EphB4 kinases. [, ] It is well-absorbed orally and is primarily metabolized by flavin-containing monooxygenases (FMOs), particularly FMO3. []
  • Relevance: TG100435 shares the pyrrolidin-1-yl moiety with (1R,2R)-2-(Pyrrolidin-1-yl)cyclobutan-1-amine. [, ] This shared structural feature suggests that both compounds may exhibit some degree of interaction with similar biological targets, although their overall pharmacological profiles may differ significantly.

TG100855 ([7-(2,6-dichlorophenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine)

  • Compound Description: TG100855 is the major metabolite of TG100435. [, ] It is formed by the N-oxidation of the pyrrolidine ring in TG100435 and exhibits even greater potency than its parent compound against various tyrosine kinases. [, ]
  • Compound Description: This compound's crystal structure reveals specific orientations of its naphthalene, benzene, and quinoline ring systems. [] The molecule also displays an intramolecular O—H⋯N hydrogen bond. []

2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride

  • Compound Description: This compound is a highly selective phosphodiesterase 10A (PDE10A) inhibitor developed by modifying the structure of the PDE5 inhibitor Avanafil. [] This compound demonstrated efficacy in a rat conditioned avoidance response test, indicating potential for treating psychosis diseases like schizophrenia. []
  • Relevance: This compound and (1R,2R)-2-(Pyrrolidin-1-yl)cyclobutan-1-amine both incorporate a pyrrolidin-1-yl group within their structures. [] This suggests a potential for shared interactions with certain biological targets.

4-aryl-6-(4-(pyrrolidin-1-yl)phenyl)pyrimidin-2-amine

  • Compound Description: This series of compounds was synthesized by reacting chalcones with guanidine hydrochloride and subsequently screened for antibacterial and antifungal activity. []
  • Relevance: Like (1R,2R)-2-(Pyrrolidin-1-yl)cyclobutan-1-amine, these compounds contain a pyrrolidin-1-yl group linked to an aromatic ring. [] This shared structural feature suggests the potential for similar pharmacological activities, particularly antimicrobial properties.

3,3‐Diphenyl‐2,5‐dioxo‐pyrrolidin‐1‐yl‐acetamides and 3,3‐Diphenyl‐propionamides

  • Compound Description: This series of amides were synthesized as potential anticonvulsant agents. Compound 3q within this series showed a broad spectrum of activity in preclinical seizure models, displaying superior efficacy and/or safety compared to established antiepileptic drugs. []
  • Relevance: While these compounds lack the pyrrolidine ring present in (1R,2R)-2-(Pyrrolidin-1-yl)cyclobutan-1-amine, they do feature a pyrrolidine-2,5-dione moiety. [] This structural similarity suggests a possible overlap in their interactions with biological targets related to anticonvulsant activity.

N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine (1)

  • Compound Description: Compound 1 is a key intermediate in synthesizing premafloxacin, an antibiotic. The synthesis of 1 involves an asymmetric Michael addition and a stereoselective alkylation to form (3S,4S)-3-allyl-1,4-dimethylazetidin-2-one. []
  • Relevance: This compound shares the pyrrolidine ring structure with (1R,2R)-2-(Pyrrolidin-1-yl)cyclobutan-1-amine, although they differ in the ring's substitution pattern and the presence of an additional chiral center in compound 1. []

2-aryl-1-(4-(naphthalen-2-yl)thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid derivatives (4a–h)

  • Compound Description: This series of heterocyclic compounds, synthesized from arylidine-[4-(2-naphthalenyl)thiazolyl]-2-amines, was found to be less active than the corresponding 5-aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one derivatives (5a–h). []
  • Relevance: These compounds, like (1R,2R)-2-(Pyrrolidin-1-yl)cyclobutan-1-amine, contain a pyrrolidine ring, albeit as part of a more complex heterocyclic system. []

5-aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl) pyrrolidin-2-one derivatives (5a–h)

  • Compound Description: This series of heterocyclic compounds was synthesized by condensing Schiff bases with succinic anhydride and exhibited promising antibacterial and antifungal activities, surpassing the activity of their corresponding 2-aryl-1-(4-(naphthalen-2-yl)thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid derivatives. []
  • Relevance: Similar to (1R,2R)-2-(Pyrrolidin-1-yl)cyclobutan-1-amine, these compounds incorporate a pyrrolidine ring within a larger heterocyclic framework. [] Their noteworthy antimicrobial properties highlight the pharmaceutical potential of compounds featuring pyrrolidine moieties.

dl-2-hydroxyglutaric acid

  • Compound Description: dl-2-hydroxyglutaric acid is a chiral metabolite whose d-enantiomer accumulates in certain diseases, particularly cancers. Conventional methods for separating its enantiomers are complex and time-consuming, limiting their use in large-scale clinical studies. []
  • Relevance: While structurally dissimilar to (1R,2R)-2-(Pyrrolidin-1-yl)cyclobutan-1-amine, dl-2-hydroxyglutaric acid exemplifies the importance of chirality in biological systems. Like (1R,2R)-2-(Pyrrolidin-1-yl)cyclobutan-1-amine, the biological activity of dl-2-hydroxyglutaric acid is significantly influenced by its stereochemistry. []

1-(2-oxo-3-(2-phenylhydrazinyl)indolin-3-yl)pyrrolidine-2,5-dione

  • Compound Description: This compound, synthesized via a Lewis acid catalyzed one-pot, three-component reaction, represents a core structure for potential acetylcholinesterase (AChE) inhibitors. []
  • Relevance: While lacking the free pyrrolidine ring present in (1R,2R)-2-(Pyrrolidin-1-yl)cyclobutan-1-amine, this compound features a pyrrolidine-2,5-dione ring system. [] This structural similarity suggests potential commonalities in their interactions with biological targets, particularly those related to AChE inhibition.

(E)-6-hydroxy-9-methoxy-11H-indeno[1,2-c]quinolin-11-one O-2-(pyrrolidin-1-yl)ethyl oxime (8c)

  • Compound Description: Compound 8c exhibits potent cytotoxic activity against various cancer cell lines, surpassing the potency of camptothecin. [] It induces DNA fragmentation and demonstrates significant tumor regression in a human breast xenograft model. []
  • Relevance: This compound shares the pyrrolidin-1-yl moiety with (1R,2R)-2-(Pyrrolidin-1-yl)cyclobutan-1-amine, highlighting the prevalence of this structure in molecules with diverse biological activities. []

2-butoxy-7-(4-(pyrrolidin-1-ylmethyl)benzyl)-5H-pyrrolo[3,2-d]pyrimidine-4-amine

  • Compound Description: This compound is a Toll-like receptor 7 (TLR7) agonist. Its maleate salt, particularly crystal forms C, D, and E, demonstrates favorable pharmaceutical properties such as high purity, good stability, and ease of preparation. [, ]
  • Relevance: Both this compound and (1R,2R)-2-(Pyrrolidin-1-yl)cyclobutan-1-amine incorporate a pyrrolidin-1-yl group. [, ] The presence of this shared structure in a TLR7 agonist underscores the potential of molecules containing this moiety for immune modulation.

Properties

CAS Number

2227674-50-0

Product Name

(1R,2R)-2-(Pyrrolidin-1-yl)cyclobutan-1-amine

IUPAC Name

(1R,2R)-2-pyrrolidin-1-ylcyclobutan-1-amine

Molecular Formula

C8H16N2

Molecular Weight

140.23

InChI

InChI=1S/C8H16N2/c9-7-3-4-8(7)10-5-1-2-6-10/h7-8H,1-6,9H2/t7-,8-/m1/s1

InChI Key

YWAAFNFTXHNEJP-HTQZYQBOSA-N

SMILES

C1CCN(C1)C2CCC2N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.